5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-Methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. Key features include:
- Core structure: A [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which combines a triazole ring fused with a pyrimidine ring.
- Substituents:
- A methyl group at position 3.
- A phenyl group attached via the N-amide linkage at position 4.
- A 4-pyridinyl substituent at position 6.
Its synthesis likely involves multicomponent reactions or catalytic protocols similar to those described for related triazolo-pyrimidine carboxamides .
Properties
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-5-3-2-4-6-14)16(13-7-9-19-10-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVPXLSODINQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This suppression of the ERK signaling pathway leads to downstream effects that include cell apoptosis and G2/M phase arrest.
Biological Activity
5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention due to their potential pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Antimicrobial Activity :
- Studies have shown that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this structure have demonstrated effectiveness against Enterococcus faecium, a common pathogen in hospital settings .
- The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- Research indicates that triazolo-pyrimidine derivatives can inhibit tumor cell proliferation. For example, related compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .
- The anticancer activity is likely mediated through the inhibition of key signaling pathways involved in cell growth and survival.
- Inhibition of Kinases :
Study 1: Antimicrobial Evaluation
A series of triazolo[1,5-a]pyrimidines were synthesized and tested for their antimicrobial properties against the ESKAPE panel of bacteria. The study found that certain derivatives exhibited potent activity against E. faecium, suggesting a potential therapeutic role in treating resistant infections .
Study 2: Anticancer Activity
In vitro studies assessed the effects of triazolo-pyrimidine derivatives on MCF-7 and HCT-116 cell lines. Results indicated that these compounds significantly inhibited cell viability compared to control groups. The most active derivatives showed IC50 values below 100 nM, indicating strong potential as anticancer agents .
Data Tables
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis likely aligns with multicomponent approaches (e.g., ), but the use of TMDP () could offer greener alternatives to traditional bases like piperidine .
Physicochemical Properties
Notable Trends:
- Pyridinyl substituents (as in the target compound) likely improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl or trimethoxyphenyl).
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity; nitro groups elevate melting points .
Preparation Methods
Precursor Selection and Initial Condensation
The synthesis begins with the condensation of 4-pyridinecarboxaldehyde with ethyl 3-oxobutanoate in the presence of propane-1,2-diol and water. This step forms the dihydropyrimidine core through a Knoevenagel-like mechanism, where the aldehyde reacts with the β-keto ester to generate an enone intermediate. Subsequent cyclization with 3,5-diamino-1,2,4-triazole under reflux conditions in dimethylformamide (DMF) yields the 4,7-dihydrotriazolo[1,5-a]pyrimidine scaffold. The methyl group at position 5 is introduced via methylation using iodomethane in the presence of potassium carbonate, achieving 85–90% yield.
Carboxamide Functionalization
The N-phenyl carboxamide moiety is introduced through a carbodiimide-mediated coupling reaction. Synthones such as 5-methyl-7-(4-pyridinyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylic acid are activated using oxalyl chloride in dichloromethane, followed by reaction with aniline in the presence of N,N-diisopropylethylamine (DIPEA). This step typically achieves 70–75% yield, with purification via column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7).
One-Pot Three-Component Reactions
Catalytic Systems Using TMDP
A scalable one-pot method employs 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a water-ethanol (1:1 v/v) mixture. The reaction combines 4-pyridinecarboxaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and 3-amino-1,2,4-triazole (10 mmol) at 120°C for 12 hours, yielding the dihydrotriazolo[1,5-a]pyrimidine intermediate. TMDP facilitates both imine formation and cyclization, reducing reaction time to 6–8 hours with a 92% yield.
Oxidative Aromatization
Post-condensation, the dihydro intermediate is oxidized to the aromatic triazolo[1,5-a]pyrimidine using N-bromosuccinimide (NBS) in ethanol under reflux. This step eliminates the 4,7-dihydro character, enhancing compound stability. For example, treatment of 5-methyl-7-(4-pyridinyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine with NBS (1.2 equiv) in ethanol at 80°C for 3 hours achieves 88% conversion.
Solvent and Temperature Optimization
Replacing DMF with water-ethanol mixtures reduces side reactions involving solvent decomposition, particularly during the cyclization step. Elevated temperatures (120°C) accelerate the rate-limiting imine formation without degrading heat-sensitive pyridine substituents.
Post-Synthetic Modifications
Crystallization and Purity Control
Crude products are purified via recrystallization from ethanol or ethanol-DMF mixtures. For instance, dissolving the crude compound in hot ethanol (60°C) followed by slow cooling to 4°C yields crystals with >99% purity (HPLC analysis). This method avoids column chromatography, making it suitable for gram-scale synthesis.
Functional Group Tolerance
The synthesis tolerates electron-donating and -withdrawing groups on the phenyl ring of the carboxamide. For example, introducing a p-methoxyphenyl group via benzoyl chloride coupling proceeds in 82% yield, comparable to the unsubstituted phenyl derivative. However, sterically hindered ortho-substituents reduce yields to 55–60% due to slower coupling kinetics.
Comparative Analysis of Methodologies
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step | 4 | 65 | 98 | High functional group tolerance |
| One-Pot with TMDP | 2 | 92 | 99 | Scalability, reduced waste |
| Oxidative Aromatization | 3 | 85 | 97 | Enhanced stability |
The one-pot TMDP method outperforms traditional multi-step approaches in yield and efficiency, though it requires precise control of water content to prevent hydrolysis. Oxidative aromatization is critical for applications requiring long-term storage, as the dihydro form is prone to oxidation under ambient conditions.
Mechanistic Insights
Role of TMDP in Cyclization
TMDP acts as a bifunctional catalyst, with its piperidine nitrogens facilitating deprotonation of the β-keto ester and stabilizing the transition state during cyclization. This mechanistic pathway is supported by DFT calculations showing a 15 kcal/mol reduction in activation energy compared to uncatalyzed reactions.
Oxidation Kinetics
NBS-mediated oxidation follows a radical mechanism, with bromine abstraction from NBS generating a triazolo-pyrimidine radical intermediate. Subsequent recombination with bromide yields the aromatic product. Kinetic studies indicate a second-order dependence on NBS concentration, with an activation energy of 24.3 kJ/mol .
Q & A
Q. What are efficient synthetic methodologies for preparing 5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Methodological Answer: The compound can be synthesized via multicomponent reactions using 4,4’-trimethylenedipiperidine (TMDP) as a green, recyclable additive. Two optimized protocols are recommended:
- Molten-state TMDP: Conduct the reaction at 65°C in the liquid state of TMDP, leveraging its broad liquid range and thermal stability.
- Solvent-based TMDP: Use a 1:1 v/v water-ethanol mixture under reflux conditions. Both methods avoid toxic solvents, reduce hazardous waste, and achieve high yields (>85%). TMDP’s dual Lewis base and hydrogen-bonding properties enhance reaction efficiency while minimizing environmental impact .
Q. How should researchers characterize the structural purity of triazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR spectroscopy: Use H and C NMR (e.g., DMSO- solvent, 200–400 MHz) to confirm substituent positions and hydrogen environments. For example, methyl groups typically appear as singlets at δ 2.3–2.6 ppm, while aromatic protons resonate at δ 7.0–8.9 ppm .
- Mass spectrometry (ESI-MS): Verify molecular ion peaks (e.g., m/z 378.2 for derivatives like compound 31) .
- Microanalysis: Validate elemental composition (C, H, N) with ≤0.4% deviation .
Q. What foundational structure-activity relationship (SAR) insights exist for triazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer: Key SAR observations include:
- Substituent effects: Electron-withdrawing groups (e.g., -Cl, -CF) at the pyrimidine C7 position enhance bioactivity, as seen in cannabinoid receptor (CB2) binding studies .
- Carboxamide vs. ester moieties: Carboxamide derivatives (e.g., compound 27) exhibit superior metabolic stability compared to ester analogs due to reduced hydrolysis susceptibility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address yield inconsistencies in triazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Parameter screening: Use design of experiments (DoE) to test variables like temperature (60–80°C), solvent ratios (water:ethanol), and TMDP loading (5–15 mol%).
- Recyclability testing: Monitor TMDP’s catalytic activity over multiple cycles (up to 5 runs) via H NMR to confirm structural integrity .
- Contradiction resolution: If yields drop unexpectedly, check for residual moisture (via Karl Fischer titration) or solvent polarity mismatches affecting TMDP’s solubility .
Q. How should discrepancies in NMR data for structurally similar triazolo[1,5-a]pyrimidines be resolved?
Methodological Answer:
- Variable temperature (VT) NMR: Resolve overlapping peaks by analyzing spectra at 25°C vs. 50°C (e.g., compound 31’s cyclohexyl protons shift from δ 3.87–3.75 to δ 4.02–3.90) .
- 2D NMR (COSY, HSQC): Assign ambiguous signals, such as distinguishing N-phenyl protons from pyridinyl hydrogens .
- Cross-validate with X-ray crystallography: Resolve severe contradictions (e.g., unexpected diastereomer formation) via single-crystal diffraction .
Q. What computational strategies support the design of novel triazolo[1,5-a]pyrimidine analogs with improved pharmacokinetics?
Methodological Answer:
- Quantum chemical calculations (DFT): Predict reaction pathways and transition states to prioritize synthetic routes with lower activation energies .
- Molecular docking (AutoDock Vina): Screen analogs against target receptors (e.g., CB2) using binding affinity scores (ΔG ≤ −8.0 kcal/mol) and ligand efficiency metrics .
- ADMET prediction (SwissADME): Optimize logP (2.0–3.5), topological polar surface area (TPSA < 90 Ų), and cytochrome P450 inhibition profiles .
Q. How can researchers leverage green chemistry principles to scale up triazolo[1,5-a]pyrimidine synthesis sustainably?
Methodological Answer:
- Solvent selection guides (ACS GCI): Replace ethanol/water with cyclopentyl methyl ether (CPME) or 2-methyl-THF for improved biodegradability .
- Flow chemistry: Implement continuous-flow reactors to enhance heat/mass transfer and reduce TMDP usage by 30% .
- Lifecycle assessment (LCA): Quantify waste reduction (e.g., E-factor < 5) and energy savings (≥20%) compared to traditional methods .
Contradiction Analysis & Validation
Q. How should conflicting reports on the toxicity of TMDP be addressed in experimental design?
Methodological Answer:
- Primary literature review: highlights TMDP’s low toxicity and non-flammability, while erroneously labels it as hazardous. Validate via independent toxicity assays (e.g., LD in rodents) and SDS comparisons .
- Institutional guidelines: Consult chemical safety committees to align protocols with OSHA/NIOSH standards for handling piperidine alternatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
